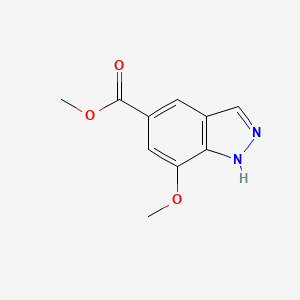

Methyl 7-methoxy-1H-indazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of indazole derivatives has been studied using various spectroscopic techniques. For example, the crystal structure of 7-methoxy-1H-indazole, a compound closely related to the target molecule, shows that the methoxy group lies in the plane of the indazole system.Chemical Reactions Analysis

Indazole derivatives, including “Methyl 7-methoxy-1H-indazole-5-carboxylate”, show notable reactivity in alkaline solutions. Methylation of indazoles leads to mixtures of 1- and 2-methyl compounds, with the 1-methyl isomer usually predominating. This reactivity is important in chemical synthesis and analysis.Physical And Chemical Properties Analysis

“Methyl 7-methoxy-1H-indazole-5-carboxylate” has a molecular weight of 206.2 . It is an off-white solid . The IUPAC name is methyl 7-methoxy-1H-indazole-3-carboxylate .科学的研究の応用

Synthesis of Indole Derivatives

Indazole derivatives, including Methyl 7-methoxy-1H-indazole-5-carboxylate, are significant in the synthesis of indole derivatives . Indoles are important types of molecules and natural products that play a main role in cell biology . They are used in the treatment of various disorders in the human body, including cancer cells and microbes .

Biological Activities

Indazole-containing derivatives, such as Methyl 7-methoxy-1H-indazole-5-carboxylate, display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

Drug Molecules

Methyl 7-methoxy-1H-indazole-5-carboxylate, as part of the indazole family, is an important building block for many bioactive natural products and commercially available drugs . For example, it is used in the synthesis of anticancer drugs like niraparib .

Protein Kinase Inhibitors

Methyl indole-5-carboxylate, a related compound, is used in the biosynthesis of inhibitors of protein kinases . This suggests that Methyl 7-methoxy-1H-indazole-5-carboxylate could potentially have similar applications.

Alkylation Reactions

Methyl indole-5-carboxylate is used in metal-free Friedel-Crafts alkylation . Given the structural similarity, Methyl 7-methoxy-1H-indazole-5-carboxylate could potentially be used in similar chemical reactions.

Reactivity and Spectral Analysis

Methyl 7-methoxy-1H-indazole-5-carboxylate shows notable reactivity in alkaline solutions. Methylation of indazoles leads to mixtures of 1- and 2-methyl compounds, with the 1-methyl isomer usually predominating.

Safety and Hazards

“Methyl 7-methoxy-1H-indazole-5-carboxylate” is considered hazardous . It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

作用機序

Target of Action

Methyl 7-methoxy-1H-indazole-5-carboxylate is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new therapeutic derivatives. The primary targets of this compound are likely to be similar to those of other indazole derivatives, which include various receptors involved in a wide range of biological activities .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been shown to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase .

Biochemical Pathways

Indazole derivatives can affect various biochemical pathways. For example, they can inhibit the oxidation of arachidonic acid, a key step in the biosynthesis of leukotrienes, which are involved in inflammatory responses . The specific pathways affected by Methyl 7-methoxy-1H-indazole-5-carboxylate would depend on its specific targets and mode of action.

Result of Action

The molecular and cellular effects of Methyl 7-methoxy-1H-indazole-5-carboxylate’s action would depend on its specific targets and mode of action. For instance, if it acts as an inhibitor of 5-lipoxygenase, it could potentially reduce inflammation by decreasing the production of leukotrienes .

特性

IUPAC Name |

methyl 7-methoxy-1H-indazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-8-4-6(10(13)15-2)3-7-5-11-12-9(7)8/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIYVZMILPWSNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1NN=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-methoxy-1H-indazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2900356.png)

![3-[(5-Bromothiophen-2-yl)sulfonylamino]butanoic acid](/img/structure/B2900357.png)

![3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2900362.png)

![N-{2-[benzyl(methyl)amino]-3,3,3-trifluoropropyl}prop-2-enamide](/img/structure/B2900364.png)

![N-[1-(2-Chloro-6-fluorophenyl)-1-hydroxypropan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2900366.png)

![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine](/img/structure/B2900375.png)

![{2-[5-(4-Methoxyphenyl)-1-(methylsulfonyl)(2-pyrazolin-3-yl)]phenyl}(methylsul fonyl)amine](/img/structure/B2900376.png)